molecular formula C10H15BO3 B3121636 4-Methoxy-3-(1-methylethyl)phenylboronic acid CAS No. 290348-01-5

4-Methoxy-3-(1-methylethyl)phenylboronic acid

Cat. No.: B3121636
CAS No.: 290348-01-5
M. Wt: 194.04 g/mol
InChI Key: ILKURCOQRCUYRU-UHFFFAOYSA-N
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Description

4-Methoxy-3-(1-methylethyl)phenylboronic acid is a boronic acid derivative featuring a methoxy group at the para position and an isopropyl group at the meta position on the phenyl ring. Its molecular formula is C₁₀H₁₅BO₃, with a molecular weight of 194.04 g/mol. The compound is structurally characterized by its boronic acid (-B(OH)₂) functional group, which enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic organic chemistry . The steric bulk introduced by the isopropyl substituent and the electron-donating methoxy group distinguishes it from simpler phenylboronic acids, influencing its reactivity, solubility, and applications in materials science and medicinal chemistry.

Properties

IUPAC Name

(4-methoxy-3-propan-2-ylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO3/c1-7(2)9-6-8(11(12)13)4-5-10(9)14-3/h4-7,12-13H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILKURCOQRCUYRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC)C(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301233213
Record name B-[4-Methoxy-3-(1-methylethyl)phenyl]boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

290348-01-5
Record name B-[4-Methoxy-3-(1-methylethyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=290348-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[4-Methoxy-3-(1-methylethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301233213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-(1-methylethyl)phenylboronic acid typically involves the reaction of 4-methoxy-3-(1-methylethyl)phenylmagnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous ether or tetrahydrofuran (THF)

    Reagents: Trimethyl borate, hydrochloric acid for hydrolysis

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-3-(1-methylethyl)phenylboronic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding phenol derivatives using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction to corresponding alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, acetic acid, room temperature.

    Reduction: Lithium aluminum hydride, anhydrous ether, reflux.

    Substitution: Palladium catalysts, aryl halides, base (e.g., potassium carbonate), solvent (e.g., toluene), elevated temperature.

Major Products:

    Oxidation: 4-Methoxy-3-(1-methylethyl)phenol

    Reduction: 4-Methoxy-3-(1-methylethyl)benzyl alcohol

    Substitution: Biaryl compounds with various substituents depending on the aryl halide used.

Scientific Research Applications

4-Methoxy-3-(1-methylethyl)phenylboronic acid pinacol ester is an organoboron compound with a boronic acid functional group, a molecular weight of approximately 276.180 g/mol, and the molecular formula C16H25BO3C_{16}H_{25}BO_3. It contains a methoxy group and an isopropyl substituent on the phenyl ring, which enhance its reactivity and solubility. This compound, typically a white to off-white solid, has a density of around 1.0 g/cm³ and a boiling point of approximately 368.8 °C at 760 mmHg. Its unique structural features allow it to participate effectively in cross-coupling reactions while maintaining stability under various conditions.

Applications

This compound pinacol ester finds applications in various fields. Research has shown that boronic acids can selectively bind to diols and other nucleophiles, which may be useful for targeted drug delivery systems or as diagnostic agents in biochemical assays.

ApplicationDescription
Drug SynthesisUtilized as a building block in the synthesis of complex pharmaceutical compounds.
Organic Chemistry ReactionsActs as a reagent in various organic transformations, especially in cross-coupling reactions.
Targeted Drug Delivery SystemsBoronic acids' selective binding to diols and nucleophiles can be exploited for targeted drug delivery.
Diagnostic Agents in AssaysUsed in biochemical assays due to their reactivity with biomolecules.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(1-methylethyl)phenylboronic acid primarily involves its ability to form covalent bonds with other molecules through its boronic acid group. This reactivity is exploited in various chemical reactions, such as the Suzuki-Miyaura cross-coupling, where the boronic acid group reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reacting partners.

Comparison with Similar Compounds

Key Observations:

Steric and Electronic Effects :

  • The isopropyl group in 4-Methoxy-3-(1-methylethyl)phenylboronic acid introduces significant steric hindrance compared to 4-Methoxyphenylboronic acid . This may reduce reaction rates in Suzuki couplings but improve selectivity in forming hindered biaryl products.
  • Electron-donating methoxy vs. electron-withdrawing trifluoromethoxy : The methoxy group in the target compound enhances electron density on the aromatic ring, facilitating oxidative addition in palladium-catalyzed reactions. In contrast, (trifluoromethoxy)phenylboronic acids exhibit reduced electron density, favoring different reactivity profiles and biological interactions (e.g., antibacterial activity) .

Biological Activity: Phenylboronic acid derivatives are noted for their anti-cancer properties, with phenylboronic acid itself showing selective inhibition of tumor metastasis in mice . (Trifluoromethoxy)phenylboronic acids demonstrate antibacterial efficacy, attributed to the trifluoromethoxy group’s electronegativity and lipophilicity, which enhance membrane penetration .

Synthetic Utility :

  • The target compound’s pinacol ester form (mentioned in ) improves stability and solubility in organic solvents, a common strategy for boronic acid handling .
  • Simpler analogues like 4-Methoxyphenylboronic acid are more frequently employed in large-scale syntheses due to lower cost and steric accessibility .

Comparative Reactivity in Cross-Coupling Reactions

and highlight challenges in Suzuki-Miyaura couplings with sterically hindered boronic acids. For example, notes that palladium catalysts may stall with bulky substrates unless optimized conditions (e.g., Pd(OAc)₂/TPPTS) are used. This suggests that this compound would require tailored catalytic systems compared to less hindered analogues like phenylboronic acid .

Physicochemical Properties

  • Solubility : The isopropyl group likely reduces water solubility compared to 4-Methoxyphenylboronic acid, necessitating polar aprotic solvents (e.g., THF, DMF) for reactions .
  • Thermal Stability: Similar phenoxazine-pyrimidine boronic esters exhibit glass transition temperatures (Tg) of 109–137°C (), suggesting that the target compound’s derivatives may fall within this range for materials applications .

Biological Activity

4-Methoxy-3-(1-methylethyl)phenylboronic acid is a compound that has garnered attention due to its diverse biological activities. This article provides an in-depth examination of its biological properties, including its mechanism of action, cellular effects, and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H17B O3
  • CAS Number : 290348-01-5

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. As a boronic acid derivative, it can form reversible covalent bonds with diols, which is a crucial feature for its biological effects. This interaction can modulate enzyme activity and influence cellular signaling pathways.

Target Proteins and Pathways

  • Enzyme Inhibition : Boronic acids are known to inhibit proteases and other enzymes by binding to their active sites.
  • Cell Signaling Modulation : The compound may affect pathways involved in cell proliferation and apoptosis, potentially offering anticancer properties.

Anticancer Activity

Research indicates that boronic acids can exhibit cytotoxic effects against various cancer cell lines. A study showed that related boronic compounds decreased the viability of prostate cancer cells significantly while maintaining the viability of healthy cells . The specific IC50 values for related compounds were reported as:

  • B5: 33% viability at 5 µM
  • B7: 44% viability at 5 µM

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against a range of pathogens, including:

  • Bacteria : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
  • Fungi : Candida albicans and Aspergillus niger.

The inhibition zones for these microorganisms ranged from 7 to 13 mm, indicating significant antimicrobial potential .

Antioxidant Activity

The antioxidant properties of boronic acids have been explored through various assays, such as DPPH and ABTS methods. These studies suggest that the compound possesses a strong ability to scavenge free radicals, which is critical for preventing oxidative stress-related damage in cells .

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cells :
    • A study involving PC-3 prostate cancer cells showed that treatment with boronic compounds led to a decrease in cell viability while sparing healthy fibroblast cells, indicating selective cytotoxicity .
  • Antimicrobial Efficacy :
    • Inhibition assays demonstrated that boronic derivatives effectively inhibited growth in various bacterial strains, suggesting their potential as therapeutic agents in treating infections caused by resistant bacteria .
  • Antioxidant Capacity :
    • The antioxidant activity was measured using several assays, revealing that the compound exhibited comparable efficacy to standard antioxidants like α-Tocopherol (Vitamin E) and BHT (Butylated Hydroxytoluene) .

Q & A

Q. What are the recommended synthetic routes for preparing 4-Methoxy-3-(1-methylethyl)phenylboronic acid?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A common approach involves reacting a halogenated precursor (e.g., 4-methoxy-3-isopropylbromobenzene) with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous THF at 80–90°C for 12–24 hours . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to achieve >95% purity.

Q. What safety precautions are necessary when handling this boronic acid?

Based on structurally similar boronic acids, this compound is classified as a skin and eye irritant (Category 2/2A). Handling requires nitrile gloves, safety goggles, and lab coats. Work should be conducted in a fume hood to avoid inhalation of fine particles. Immediate washing with water is recommended upon contact with skin or eyes .

Q. How should this compound be stored to maintain stability?

Store in a tightly sealed container under inert gas (argon or nitrogen) at 2–8°C. Avoid exposure to moisture, oxidizers, and strong acids/bases, as boronic acids can hydrolyze to phenol derivatives under acidic conditions. Stability tests indicate no decomposition when stored properly for 12 months .

Q. What analytical techniques confirm its purity and structural integrity?

  • Purity: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase.
  • Structural Confirmation: ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) for aromatic proton environments; IR spectroscopy for B-O stretching (~1340 cm⁻¹); mass spectrometry (ESI-MS) for molecular ion validation .

Advanced Research Questions

Q. How do steric effects of the isopropyl group influence reactivity in cross-coupling reactions?

The isopropyl substituent introduces steric hindrance, which can reduce coupling efficiency in Suzuki reactions. Computational studies (DFT) suggest that bulky groups increase the activation energy for transmetallation. Experimental optimization may require elevated temperatures (e.g., 100°C) or bulky ligands (e.g., SPhos) to improve yields .

Q. What strategies optimize Suzuki-Miyaura coupling yields with this compound?

  • Catalyst System: Use Pd(OAc)₂ with SPhos ligand for sterically hindered substrates.
  • Solvent: Dioxane/water mixtures (4:1) enhance solubility.
  • Base: K₂CO₃ or Cs₂CO₃ improves turnover rates.
  • Microwave-assisted synthesis (120°C, 30 min) reduces reaction time while maintaining >80% yield .

Q. How does the methoxy substituent affect electronic properties and reactivity?

The methoxy group acts as an electron-donating group, increasing the electron density of the aromatic ring. This enhances the boronic acid’s nucleophilicity in cross-couplings but may reduce stability under oxidative conditions. Hammett constants (σ⁺) and ¹¹B NMR shifts correlate with electronic effects .

Q. Are there stability issues under specific experimental conditions?

  • Hydrolysis: Susceptible to hydrolysis in acidic media (pH < 5), forming 4-methoxy-3-isopropylphenol.
  • Oxidation: Reacts with strong oxidizers (e.g., H₂O₂) to yield phenolic byproducts.
  • Thermal Stability: Decomposes above 200°C, confirmed by TGA-DSC analysis .

Q. What computational methods predict behavior in catalytic systems?

Density Functional Theory (DFT) simulations (B3LYP/6-31G*) model transition states in Suzuki couplings. Molecular docking studies predict interactions with enzymes (e.g., proteases) for potential biomedical applications .

Q. How to address discrepancies in reported reactivity across studies?

Contradictions often arise from variations in purity (>97% vs. <95%), solvent polarity, or catalyst loading. Systematic studies using Design of Experiments (DoE) can isolate variables. For example, impurities like boroxines (detected via ¹¹B NMR) may suppress reactivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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